ブレチリウムトシラート
概要
説明
ブレチリウムトシレートは、主に抗不整脈薬として使用される化学化合物です。 1959年に高血圧の治療のために最初に導入され、その後、心室細動と心室頻脈の管理に効果的であることがわかりました 。 この化合物は、神経末端からのノルアドレナリンの放出を阻害することにより作用し、末梢交感神経系の出力を減少させます .
科学的研究の応用
Bretylium tosylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving quaternary ammonium compounds.
作用機序
ブレチリウムトシレートは、交感神経末端からのノルアドレナリンの放出を阻害することにより効果を発揮します。 この阻害は、アドレナリン作動性神経末端の興奮性の抑制によって起こります 。 さらに、ブレチリウムトシレートは電位依存性カリウムチャネルをブロックし、これは抗不整脈作用に寄与します 。 最近の証拠は、この化合物が細胞外カリウム部位に結合することによって、ナトリウム-カリウムATPアーゼを阻害する可能性も示唆しています .
類似の化合物との比較
ブレチリウムトシレートは、ノルアドレナリン放出の阻害とカリウムチャネルの遮断の両方を含む二重の作用機序のために、抗不整脈薬の中でユニークです 。類似の化合物には、以下が含まれます。
リドカイン: 心室性不整脈に使用される別の抗不整脈薬ですが、主にナトリウムチャネルをブロックすることによって作用します。
アミオダロン: カリウムチャネルもブロックしますが、より幅広い作用を持つクラスIII抗不整脈薬です。
生化学分析
Biochemical Properties
Bretylium Tosylate blocks the release of noradrenaline from nerve terminals . In effect, it decreases output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic . The primary mode of action for Bretylium Tosylate is thought to be inhibition of voltage-gated K(+) channels . Recent evidence has shown that Bretylium Tosylate may also inhibit the Na,K-ATPase by binding to the extracellular K-site .
Cellular Effects
Bretylium Tosylate selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons where it inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . It also suppresses ventricular fibrillation and ventricular arrhythmias .
Molecular Mechanism
Bretylium Tosylate inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . The mechanisms of the antifibrillatory and antiarrhythmic actions of Bretylium Tosylate are not established . It has been demonstrated in animal experiments that Bretylium Tosylate increases the ventricular fibrillation threshold, increases the action potential duration and effective refractory period without changes in heart rate .
Temporal Effects in Laboratory Settings
The onset of antiarrhythmic action of Bretylium Tosylate may be delayed by 20 minutes to 2 hours despite fast ventricular antifibrillatory response (within minutes) . The delay in effect is longer after intramuscular than after intravenous injection .
Dosage Effects in Animal Models
In animal studies, Bretylium Tosylate has been shown to lower the canine defibrillation threshold, to facilitate conversion of hypothermia-induced ventricular fibrillation, and to effect spontaneous defibrillation .
Metabolic Pathways
Bretylium Tosylate is primarily excreted via the kidneys . This necessitates dosage modification in renal disease .
Transport and Distribution
Bretylium Tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . It is primarily excreted via the kidneys .
Subcellular Localization
Bretylium Tosylate selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons . This specificity for sympathetic nerves is achieved because it is a substrate for the noradrenaline transporter; hence, it accumulates inside nerve terminals which have this transporter .
準備方法
合成経路および反応条件
ブレチリウムトシレートは、ブロモベンジル四級アンモニウム化合物の形成を含む一連の化学反応によって合成されます。 このプロセスでは、2-ブロモベンジルクロリドとエチルジメチルアミンを反応させて四級アンモニウム塩を形成し、次にp-トルエンスルホン酸と反応させてブレチリウムトシレートを得ます .
工業生産方法
工業的には、ブレチリウムトシレートは、アセトンと酢酸エチルの混合物に化合物をスラリー状にした状態で製造されます。 その後、スラリーをろ過して、純度が99.5%以上の精製ブレチリウムトシレートを得ます 。 この方法により、エチルp-トルエンスルホン酸や2-ブロモベンジルブロミドなどの変異原性の可能性のある不純物を除去することができます .
化学反応の分析
ブレチリウムトシレートは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。
還元: 還元反応は、ブレチリウムトシレートを対応する還元型に変換することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります 。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
ブレチリウムトシレートは、以下を含む幅広い科学研究の応用を持っています。
化学: これは、さまざまな化学反応および四級アンモニウム化合物を含む研究で使用される試薬として使用されます。
生物学: この化合物は、生理学および薬理学的研究において、交感神経伝達の阻害剤として使用されます.
類似化合物との比較
Bretylium tosylate is unique among antiarrhythmic agents due to its dual mechanism of action involving both the inhibition of noradrenaline release and the blocking of potassium channels . Similar compounds include:
Lidocaine: Another antiarrhythmic agent used for ventricular arrhythmias, but it primarily works by blocking sodium channels.
Amiodarone: A class III antiarrhythmic agent that also blocks potassium channels but has a broader spectrum of action.
Quinidine: An antiarrhythmic agent that works by blocking sodium channels and has additional anticholinergic effects.
Bretylium tosylate’s unique combination of actions makes it particularly effective in cases where other antiarrhythmic agents have failed .
特性
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNWTZZBKCOPM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022685 | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-75-6 | |
Record name | Bretylium tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bretylium tosylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bretylium tosylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bretylium tosilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRETYLIUM TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。